Bienvenue dans la boutique en ligne BenchChem!

3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide

NK3 receptor radioligand binding structure–activity relationship

SB 222200 is the definitive, brain-penetrant NK3 antagonist for quantitative CNS research. Unlike osanetant, it displays competitive, surmountable antagonism (Schild slope ≈1) and a 3–8 h antihypertensive window in SHR models—ideal for acute crossover studies. Its intermediate ~57-fold NK3/NK2 selectivity (Ki NK2=250 nM) makes it indispensable for dissecting NK3 vs. NK2 contributions in co-expression tissues. Procure with confidence for autoradiography, receptor occupancy, and chronic oral dosing at verified ED50 ~5 mg/kg.

Molecular Formula C26H24N2O
Molecular Weight 380.5 g/mol
Cat. No. B8033930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide
Molecular FormulaC26H24N2O
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)NC(=O)C2=C(C(=NC3=CC=CC=C32)C4=CC=CC=C4)C
InChIInChI=1S/C26H24N2O/c1-3-22(19-12-6-4-7-13-19)28-26(29)24-18(2)25(20-14-8-5-9-15-20)27-23-17-11-10-16-21(23)24/h4-17,22H,3H2,1-2H3,(H,28,29)
InChIKeyMQNYRKWJSMQECI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide (SB 222200): Compound Identity and Pharmacological Class


3-Methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide, widely catalogued under the code SB 222200 (CAS 174635-69-9), is a synthetic, chiral, non-peptide antagonist of the human neurokinin-3 (NK3) receptor belonging to the 4-quinolinecarboxamide structural class [1]. It was developed through a medicinal chemistry optimization program at SmithKline Beecham (GlaxoSmithKline) that systematically explored the 2-phenyl-4-quinolinecarboxamide scaffold, with the 3-methyl substituent identified as a key determinant for balancing high NK3 binding affinity with selectivity over the NK2 and NK1 receptor subtypes [2]. The compound exhibits a molecular formula of C₂₆H₂₄N₂O (MW 380.48 g/mol) and possesses the (S)-configuration at the α-ethylbenzyl amide side chain, a stereochemical feature critical for its target engagement .

Why Generic Substitution of NK3 Antagonists Fails: The Case for 3-Methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide


The 4-quinolinecarboxamide NK3 receptor antagonist chemical series exhibits profound sensitivity to the nature of the quinoline C-3 substituent. Published structure–activity relationship (SAR) studies demonstrate that replacing the 3-methyl group of SB 222200 with a hydroxyl (SB 223412/Talnetant) increases hNK-3 binding affinity roughly 3-fold (Ki from 4.4 nM to ~1–1.4 nM) but simultaneously reduces the NK3/NK2 selectivity window from approximately 57-fold (250/4.4) to roughly 100–144-fold through differential effects on NK2 affinity [1]. Conversely, larger or polar substituents at C-3 can erode blood–brain barrier penetration, while the unsubstituted 2-phenyl-4-quinolinecarboxamide precursor (compound 14) suffered from metabolic instability of its ester moiety, which was eliminated in the methyl-bearing amide of SB 222200 [2]. Even within the subset of brain-penetrant NK3 antagonists, structurally unrelated chemotypes such as osanetant (SR 142801) exhibit aberrant, non-competitive Schild kinetics in functional Ca²⁺ mobilization assays (Schild slope 3.3 ± 0.5; Kb elevated 15-fold over Ki), a property not observed with competitive quinolinecarboxamide antagonists [3]. These multidimensional pharmacodynamic differences mean that nominally 'in-class' NK3 antagonists are not functionally interchangeable for the quantitative dissection of NK3 receptor physiology.

Quantitative Differentiation of 3-Methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide: Head-to-Head and Cross-Study Comparator Evidence


Human NK3 Receptor Binding Affinity: SB 222200 vs. SB 223412 (Talnetant) and SB 218795

In CHO cell membranes stably expressing the human NK-3 receptor (CHO-hNK-3R), SB 222200 inhibited ¹²⁵I-[MePhe⁷]neurokinin B binding with a Ki of 4.4 nM [1]. The close structural analog SB 223412 (Talnetant; 3-OH substitution in place of 3-CH₃) exhibits higher affinity with a Ki of 1.0–1.4 nM in the same CHO-hNK-3 binding assay , while the earlier lead compound SB 218795 (which lacks the C-3 methyl and bears an (R)-α-(methoxycarbonyl)benzyl amide) shows a Ki of 13 nM, approximately 3-fold weaker than SB 222200 . These data establish SB 222200 as occupying an intermediate affinity tier within the quinolinecarboxamide series, with the 3-methyl substituent providing a deliberate balance between potency and selectivity.

NK3 receptor radioligand binding structure–activity relationship

NK3 vs. NK2 Receptor Selectivity Ratio: SB 222200 Benchmarked Against SB 223412 and SB 218795

SB 222200 binds to the human NK-2 receptor with a Ki of 250 nM, yielding an NK3/NK2 selectivity ratio of approximately 57-fold (250 nM / 4.4 nM) [1]. In contrast, SB 223412 (Talnetant) binds to hNK-2 with a Ki of 144 nM, giving a ratio of roughly 100–144-fold (144 / 1.0–1.4), while SB 218795 exhibits a ratio of approximately 90-fold (Ki NK2 = 1.22 µM; Ki NK3 = 13 nM) . All three compounds show negligible NK1 receptor binding (Ki > 100,000 nM). Thus, SB 222200 displays the narrowest NK3/NK2 selectivity ratio among these three quinolinecarboxamide antagonists, which may be advantageous or disadvantageous depending on the experimental requirement for concomitant NK2 receptor engagement.

receptor selectivity off-target profiling NK2 receptor

Oral Bioavailability and Brain Penetration: SB 222200 vs. the Low-CNS-Penetrant NK3 Antagonist SB 235375

Pharmacokinetic evaluation in rats following oral administration (8 mg/kg) demonstrated that SB 222200 achieves sustained plasma concentrations (Cmax ≈ 400 ng/mL) with an oral bioavailability of 46 ± 19% [1]. Critically, SB 222200 effectively crosses the blood–brain barrier, and the magnitude of in vivo senktide-induced behavioral inhibition correlates significantly with brain—but not plasma—concentrations of the compound [1]. By contrast, the structurally related NK3 antagonist SB 235375, despite comparable receptor affinity, exhibits undetectable penetration into brain or spinal cord following intravenous administration, rendering it suitable only for peripheral NK3 receptor studies [2]. This CNS-penetrant vs. peripherally restricted distinction is determined by discrete physicochemical properties of the quinoline scaffold rather than by target affinity.

oral bioavailability blood-brain barrier CNS penetration pharmacokinetics

In Vivo Antihypertensive Efficacy Time Course: SB 222200 vs. R-820 in Spontaneously Hypertensive Rats

In a direct head-to-head study in awake spontaneously hypertensive rats (SHR, 15 weeks), both SB 222200 and the structurally distinct NK3 antagonist R-820 (3-indolylcarbonyl-Hyp-Phg-N(Me)-Bzl) produced sustained, dose-dependent reductions in blood pressure when administered intracerebroventricularly (i.c.v.) but not intravenously [1]. However, the temporal profiles differed markedly: SB 222200's antihypertensive effect peaked at 3 hours post-injection and faded by 6 hours (when injected at 07:00 h) or showed slower onset peaking at 8 hours (injected at 13:00 h), whereas R-820's effect was maximal at 24 hours and sustained for up to 48 hours post-injection [1]. Neither compound altered blood pressure in normotensive Wistar–Kyoto (WKY) rats, and heart rate was unaffected in both strains. The antihypertensive response to SB 222200 persisted unchanged in SHR subjected to acute bilateral nephrectomy, indicating a central rather than renal mechanism [1].

antihypertensive NK3 receptor spontaneously hypertensive rat intracerebroventricular

Functional Antagonism of NKB-Induced Ca²⁺ Mobilization in HEK 293-hNK-3R Cells

In HEK 293 cells stably expressing the human NK-3 receptor, SB 222200 antagonized neurokinin B (NKB)-induced Ca²⁺ mobilization with an IC50 of 18.4 nM [1]. The compound produced concentration-dependent, surmountable (competitive) inhibition of the NKB response in a range of 10 nM–1 µM, consistent with reversible competitive antagonism . For the murine NK-3 receptor transiently expressed in HEK 293 cells, the functional IC50 increased to 265 nM, reflecting the known ~40-fold species difference in affinity between human and rodent NK-3 receptors [1]. This species differential must be accounted for when designing rodent in vivo experiments.

calcium mobilization functional antagonism HEK 293 IC50

In Vivo Pharmacodynamic Potency: Oral ED50 for Senktide-Induced Behavioral Responses in Mice

Oral administration of SB 222200 produced dose-dependent inhibition of behavioral responses (rapid head shakes and tail whips) induced by intraperitoneal or intracerebroventricular administration of the NK-3 receptor-selective agonist senktide in mice, with ED50 values of approximately 5 mg/kg [1]. The magnitude of behavioral inhibition correlated significantly with brain concentrations of SB 222200 (r² not reported but stated as significant), but not with plasma concentrations, providing direct pharmacodynamic evidence of CNS target engagement following oral dosing [1]. This oral CNS efficacy at moderate doses distinguishes SB 222200 from NK3 antagonists that require parenteral administration or achieve only peripheral exposure.

ED50 senktide behavioral pharmacology oral activity

Defined Application Scenarios for 3-Methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide Based on Comparative Quantitative Evidence


CNS NK3 Receptor Pharmacology Requiring Oral Bioavailability and Blood–Brain Barrier Penetration

SB 222200 is optimally deployed in rodent models of CNS disorders where chronic oral dosing with confirmed brain target engagement is required. The compound's 46% oral bioavailability and demonstrated brain concentration–effect correlation (senktide-induced behavior ED50 ≈ 5 mg/kg p.o.) [1] make it suitable for studies of NK3-mediated central cardiovascular control, neuroendocrine regulation (e.g., luteinizing hormone release), and behavioral pharmacology, where alternative NK3 antagonists such as SB 235375 are CNS-excluded .

Acute Hypertensive Model Studies Requiring Reversible NK3 Blockade with Defined Temporal Dynamics

In spontaneously hypertensive rat (SHR) models, SB 222200 (i.c.v.) produces an antihypertensive response that peaks at 3–8 hours and resolves within 6–24 hours depending on circadian timing [1]. This shorter, time-defined window of action contrasts with the 48-hour blockade produced by R-820 and is advantageous for acute crossover experimental designs, pharmacological interaction studies (e.g., with dopaminergic antagonists such as raclopride, which blocks SB 222200-evoked antihypertension) [1], and protocols where prolonged NK3 receptor silencing would confound interpretation.

Receptor Selectivity Profiling Studies: Benchmarking NK3/NK2 Selectivity Windows

SB 222200's NK3/NK2 selectivity ratio of ~57-fold (Ki NK2 = 250 nM / Ki NK3 = 4.4 nM) [1] occupies a distinct position within the quinolinecarboxamide series—narrower than SB 223412 (~100–144-fold) and SB 218795 (~90-fold) . This intermediate selectivity makes SB 222200 a valuable comparator in experiments designed to dissect the relative contributions of NK3 vs. NK2 receptors in tissue preparations (e.g., rabbit iris sphincter muscle, where NK1, NK2, and NK3 receptors are co-expressed) or in species where NK2 cross-reactivity may influence functional outcomes.

In Vitro Radioligand Binding and Autoradiography Using [³H]-SB 222200

SB 222200 has been successfully developed as a tritiated radioligand ([³H]-SB 222200) for use in receptor binding assays and autoradiographic mapping of NK-3 receptor distribution in brain tissue [1]. Its well-characterized binding parameters (Kd consistent with Ki ~4.4 nM at human NK3; Ki = 3.0 ± 0.5 nM in rat brain cortical membranes) and low non-specific binding make it suitable for quantitative receptor occupancy studies, competition binding assays with novel NK3 antagonists, and ex vivo target engagement measurements following in vivo dosing.

Quote Request

Request a Quote for 3-methyl-2-phenyl-N-[(1S)-1-phenylpropyl]quinoline-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.